Phenol, 2-(1-cyclohexen-1-yl)-
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Overview
Description
Phenol, 2-(1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C12H14O It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1-cyclohexen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Birch Reduction: One of the common methods to prepare cyclohexenone derivatives is through the Birch reduction of phenol.
Catalytic Oxidation: Cyclohexenone can also be prepared by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, 2-(1-cyclohexen-1-yl)- can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Sodium or lithium in liquid ammonia is used for Birch reduction.
Substitution: Strongly basic nucleophiles are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Various oxidized cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-(1-cyclohexen-1-yl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Phenol, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
Properties
CAS No. |
13524-72-6 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)phenol |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9,13H,1-3,7H2 |
InChI Key |
PLKNGVGPMMDDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2O |
Origin of Product |
United States |
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